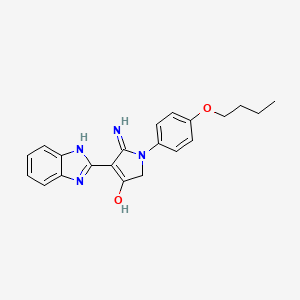

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-butoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one

Description

This compound is a pyrrol-3-one derivative featuring a benzimidazole moiety at position 4, a 4-butoxyphenyl group at position 1, and an amino group at position 3. Its molecular formula is C₁₈H₂₄N₄O₂ (molecular weight: 328.40 g/mol), with three hydrogen bond donors and four acceptors, suggesting moderate solubility in polar solvents . The benzimidazole group may engage in π-π stacking or hydrogen bonding, making it relevant for targeting enzymes or receptors in medicinal chemistry .

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(4-butoxyphenyl)-5-imino-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-2-3-12-27-15-10-8-14(9-11-15)25-13-18(26)19(20(25)22)21-23-16-6-4-5-7-17(16)24-21/h4-11,22,26H,2-3,12-13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPRAEUOHQHRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-butoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one” likely involves multi-step organic reactions. Typical synthetic routes may include:

Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

Attachment of the Butoxyphenyl Group: This step may involve nucleophilic substitution reactions where a butoxy group is introduced to a phenyl ring.

Construction of the Dihydropyrrolone Core: This could involve cyclization reactions starting from appropriate amine and carbonyl precursors.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the dihydropyrrolone core.

Reduction: Reduction reactions could target the benzodiazole ring or the carbonyl group in the dihydropyrrolone core.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific sites of reactivity and the conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Biology

Biological Activity: Compounds with similar structures are often investigated for their antimicrobial, antiviral, or anticancer activities.

Medicine

Drug Development: The compound could be a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Key Findings from Comparative Studies

The 4-methoxyphenyl analog (CAS 459137-96-3) balances lipophilicity and solubility due to the electron-donating methoxy group, making it suitable for central nervous system applications .

Chlorine in 2,4-dichlorophenyl and 3-chloro-4-methylphenyl analogs enhances steric bulk, favoring interactions with hydrophobic enzyme pockets .

Heterocyclic Variations :

- Replacing benzimidazole with benzothiazole (CAS 457639-11-1) alters electronic properties and redox behavior, expanding utility in oxidative stress-related targets .

Synthetic Accessibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.